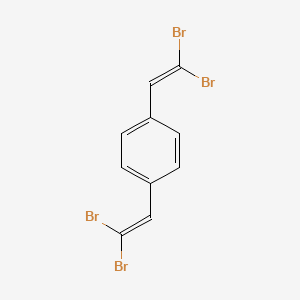
Benzene, 1,4-bis(2,2-dibromoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(2,2-dibromoethenyl)- is an organic compound with the molecular formula C10H6Br4 It is characterized by a benzene ring substituted with two 2,2-dibromoethenyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2,2-dibromoethenyl)- typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the addition of the bromine atoms to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where benzene is treated with bromine under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(2,2-dibromoethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd, ethanol or other solvents.
Substitution: NaOH, NH3, aqueous or organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Dehalogenated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Scientific Research Applications
Benzene, 1,4-bis(2,2-dibromoethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(2,2-dibromoethenyl)- involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with various substrates. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .
Comparison with Similar Compounds
Benzene, 1,4-dibromo-: A benzene ring with two bromine atoms at the 1 and 4 positions.
Benzene, 1,4-bis(2-bromoethenyl)-: A benzene ring with two 2-bromoethenyl groups at the 1 and 4 positions.
Benzene, 1,4-bis(2-chloroethenyl)-: A benzene ring with two 2-chloroethenyl groups at the 1 and 4 positions.
Uniqueness: Benzene, 1,4-bis(2,2-dibromoethenyl)- is unique due to the presence of two 2,2-dibromoethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The dibromoethenyl groups enhance the compound’s electrophilic nature, making it more reactive in certain chemical reactions .
Properties
CAS No. |
77295-67-1 |
|---|---|
Molecular Formula |
C10H6Br4 |
Molecular Weight |
445.77 g/mol |
IUPAC Name |
1,4-bis(2,2-dibromoethenyl)benzene |
InChI |
InChI=1S/C10H6Br4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-6H |
InChI Key |
HSYZXVGUJJBTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















